(2R,4S)-Hydroxy Itraconazole-d8

Mass spectrometry Isotope dilution Cross-talk elimination

(2R,4S)-Hydroxy Itraconazole-d8 (CAS 1217516-26-1; synonym (2R,4S)-R-63373-d8) is an octa-deuterated analogue of (2R,4S)-Hydroxy Itraconazole, the primary CYP3A4-derived active metabolite of the triazole antifungal agent itraconazole. With a molecular formula of C₃₅H₃₀D₈Cl₂N₈O₅ and molecular weight of 729.68 Da, this compound incorporates eight deuterium atoms on the 3-hydroxybutan-2-yl side chain, providing an +8 Da mass shift relative to the unlabeled metabolite (MW 721.63 Da).

Molecular Formula C35H38Cl2N8O5
Molecular Weight 726.7 g/mol
Cat. No. B15598559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Hydroxy Itraconazole-d8
Molecular FormulaC35H38Cl2N8O5
Molecular Weight726.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1/i1D,2D3,24D
InChIKeyISJVOEOJQLKSJU-JIMCYHLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2R,4S)-Hydroxy Itraconazole-d8: A Deuterated Stable Isotope-Labeled Internal Standard for Itraconazole Active Metabolite Quantification


(2R,4S)-Hydroxy Itraconazole-d8 (CAS 1217516-26-1; synonym (2R,4S)-R-63373-d8) is an octa-deuterated analogue of (2R,4S)-Hydroxy Itraconazole, the primary CYP3A4-derived active metabolite of the triazole antifungal agent itraconazole [1]. With a molecular formula of C₃₅H₃₀D₈Cl₂N₈O₅ and molecular weight of 729.68 Da, this compound incorporates eight deuterium atoms on the 3-hydroxybutan-2-yl side chain, providing an +8 Da mass shift relative to the unlabeled metabolite (MW 721.63 Da) . It is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of hydroxyitraconazole in biological matrices .

Why (2R,4S)-Hydroxy Itraconazole-d8 Cannot Be Substituted by Lower Deuterated or Racemic Hydroxyitraconazole Isotopologues


The selection of a deuterated internal standard for hydroxyitraconazole quantification is constrained by three non-negotiable criteria: (i) a mass shift sufficient to avoid isotopic cross-talk with the native analyte, with the industry-standard minimum being [M+3] separation as established by Cerilliant ; (ii) stereochemical fidelity to the (2R,4S) configuration, as CYP3A4 exclusively metabolizes (2R,4S)-itraconazole stereoisomers to hydroxy-ITZ while (2S,4R) isomers are not metabolized [1]; and (iii) adequate isotopic enrichment and chemical purity to support validated bioanalytical method performance. Lower deuterated forms such as Hydroxyitraconazole-D4 (Cerilliant, +4 Da) and (2R,4S)-Hydroxy Itraconazole-d5 (+5 Da, MW 726.66) provide narrower mass separation, increasing vulnerability to isotopic cross-talk from the naturally abundant ³⁷Cl and ¹³C isotopologues of the native analyte [2]. Non-stereospecific or racemic-mixture deuterated products introduce quantification bias when the analytical method targets the biologically relevant (2R,4S) diastereomer. These limitations make simple substitution without experimental re-validation a source of systematic error in pharmacokinetic and therapeutic drug monitoring studies.

(2R,4S)-Hydroxy Itraconazole-d8: Quantitative Differential Evidence for Procurement Decision-Making


+8 Da Mass Shift of (2R,4S)-Hydroxy Itraconazole-d8 Exceeds the Industry Minimum [M+3] Criterion by 5 Da, Reducing Isotopic Cross-Talk Risk vs. D5 and D4 Alternatives

(2R,4S)-Hydroxy Itraconazole-d8 provides a nominal mass shift of +8 Da relative to the unlabeled hydroxyitraconazole (MW 721.63 Da), compared with +5 Da for (2R,4S)-Hydroxy Itraconazole-d5 (MW 726.66 Da) and +4 Da for Hydroxyitraconazole-D4 (Cerilliant) [1]. Cerilliant's published design standard for antifungal SIL-IS requires a minimum [M+3] separation from the unlabeled drug in major ion fragments to avoid isotopic cross-talk in LC-MS/MS . The D8 variant exceeds this minimum by 5 Da, providing 2.7× the mass separation of the D5 form (+5 Da vs. minimum +3 Da) .

Mass spectrometry Isotope dilution Cross-talk elimination Internal standard

Chemical Purity of (2R,4S)-Hydroxy Itraconazole-d8 at 99.71% (MedChemExpress) Exceeds Typical D5 Purity Specifications Ranging from ~90% to ≥98%

MedChemExpress reports a chemical purity of 99.71% for Hydroxy Itraconazole-d8 (HY-12772S) . In comparison, (2R,4S)-Hydroxy Itraconazole-d5 purity specifications range from ~90% (Biozol) to ≥98% (Adooq, InvivoChem) [1]. A purity differential of this magnitude is consequential because chemical impurities in the internal standard can contribute to matrix effect variability and compromise the accuracy of isotope dilution quantification, particularly at the lower limit of quantification (LLOQ) of 1 ng/mL reported for validated hydroxyitraconazole LC-MS/MS methods [2].

Chemical purity Quality control Vendor comparison Bioanalytical method validation

Isotopic Purity of (2R,4S)-Hydroxy Itraconazole-d8 at 98 atom % D Matches or Exceeds the 98% ²H Enrichment Reported for D5 Analogues

SynInnova Laboratories reports an isotopic purity of 98 atom % D for Hydroxy Itraconazole-d8 (SL-7758), with >98% purity by HPLC . VulcanChem similarly lists 98 atom % D isotopic purity for Hydroxy Itraconazole-d8 . This is directly comparable to the 98% minimum ²H enrichment reported for [²H₅]-Hydroxyitraconazole (Shimadzu Solutions) [1]. Equivalent isotopic enrichment means the D8 form does not sacrifice isotopic fidelity for its larger mass shift, maintaining the same proportion of fully deuterated molecules as the D5 comparator.

Isotopic enrichment Deuterium incorporation 98 atom % D Internal standard quality

Strategic Deuterium Placement on the 3-Hydroxybutan-2-yl Side Chain Preserves Chromatographic Co-Elution with Native Hydroxyitraconazole While Avoiding Metabolic Deuterium Exchange

The eight deuterium atoms in (2R,4S)-Hydroxy Itraconazole-d8 are located exclusively on the 3-hydroxybutan-2-yl side chain appended to the triazolone ring, as confirmed by the IUPAC name: 2-(3-hydroxybutan-2-yl-1,1,1,2,3,4,4,4-d₈)-2,4-dihydro-3H-1,2,4-triazol-3-one . This contrasts with deuteration strategies that place labels on or near the dioxolane ring or triazole moiety, where deuterium isotope effects can alter chromatographic retention time and cause differential matrix effects between the analyte and internal standard [1]. The side-chain placement minimizes the kinetic isotope effect on chromatographic behavior because the labeled position is remote from the major hydrogen-bonding and π-π interaction sites that govern reversed-phase retention. Cerilliant has documented that improper deuterium positioning can lead to hydrogen-deuterium scrambling in the collision cell, compromising MRM transition selection [2].

Deuterium isotope effect Chromatographic co-elution Hydrogen-deuterium exchange Side-chain labeling

(2R,4S)-Stereochemical Specificity of Hydroxy Itraconazole-d8 Matches the Biologically Relevant CYP3A4-Derived Metabolite, Unlike Racemic Deuterated Mixtures

CYP3A4 exclusively metabolizes the (2R,4S) stereoisomers of itraconazole to form hydroxy-ITZ; incubation of (2S,4R,2'R)-ITZ or (2S,4R,2'S)-ITZ with CYP3A4 resulted in neither metabolite formation nor substrate depletion [1]. In vivo, after a single oral dose of itraconazole (administered as a mixture of four stereoisomers), there was a 3-fold difference in Cmax between (2R,4S)-ITZ and (2S,4R)-ITZ diastereomer pairs [1]. Secondary and tertiary metabolites detected in plasma were exclusively of the (2R,4S) stereochemistry [1]. (2R,4S)-Hydroxy Itraconazole-d8 preserves this biologically relevant stereochemistry, as indicated by its explicit (2R,4S) designation in the IUPAC name and its 2 defined atom stereocenters . In contrast, some commercial hydroxyitraconazole-d8 products are supplied as mixtures of diastereomers , which introduces quantification ambiguity when the analytical method targets the biologically formed (2R,4S)-hydroxy-ITZ diastereomer.

Stereochemistry CYP3A4 metabolism Diastereomer specificity Bioanalytical accuracy

Multi-Vendor Availability and Competitive Pricing of (2R,4S)-Hydroxy Itraconazole-d8 Supports Procurement Flexibility vs. Single-Source D5 Alternatives

(2R,4S)-Hydroxy Itraconazole-d8 is available from at least seven commercial suppliers: MedChemExpress ($420/1 mg) , SynInnova Laboratories ($680/5 mg, ~$136/mg) , Toronto Research Chemicals (TRC-H943603, €520/1 mg) , Santa Cruz Biotechnology (sc-280799) [1], Adooq (A28093, >98% purity) [2], GlpBio ($1,205/5 mg) [3], and Fisher Scientific (MedChemExpress distribution) [4]. For comparison, (2R,4S)-Hydroxy Itraconazole-d5 is available at $1,035/1 mg from GlpBio [5] and €966/unit from Biozol . The D8 variant thus offers both broader multi-vendor sourcing and competitive per-milligram pricing, with the SynInnova bulk rate ($136/mg at 5 mg scale) representing a significant cost advantage over single-source D5 procurement.

Procurement Multi-vendor sourcing Price comparison Supply chain resilience

(2R,4S)-Hydroxy Itraconazole-d8: Optimal Research and Industrial Deployment Scenarios Based on Quantitative Evidence


Therapeutic Drug Monitoring (TDM) of Itraconazole in Clinical Pharmacokinetics Laboratories

Clinical TDM of itraconazole requires simultaneous quantification of both the parent drug and its active metabolite hydroxyitraconazole in patient plasma or serum, with target trough concentrations exceeding 0.5–1.0 µg/mL for effective antifungal therapy [1]. Validated LC-MS/MS methods achieve an LLOQ of 1 ng/mL for both ITZ and OH-ITZ using deuterated internal standards [2]. (2R,4S)-Hydroxy Itraconazole-d8 is ideally suited as the SIL-IS for the hydroxyitraconazole channel because its +8 Da mass shift provides robust separation from the native analyte signal in the MRM transition, exceeding the industry [M+3] minimum , while its (2R,4S) stereochemistry matches the biologically formed metabolite quantified in patient samples [3].

Regulated Bioanalytical Method Validation for Itraconazole Pharmacokinetic Studies Supporting ANDA/505(b)(2) Submissions

FDA-regulated bioanalytical method validation requires demonstration of accuracy, precision, selectivity, and freedom from matrix effects [4]. Multiplex UPLC-MS/MS methods using deuterated internal standards for antifungal TDM have been validated with matrix effect variability <9.2% and analytical recovery of 80.1–107% [5]. The 99.71% chemical purity of (2R,4S)-Hydroxy Itraconazole-d8 (MedChemExpress) and its 98 atom % D isotopic enrichment satisfy the purity requirements for a SIL-IS in regulated bioanalysis, while its strategic side-chain deuteration preserves chromatographic co-elution with the analyte—a critical factor for matrix effect compensation during method validation [6].

Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Mediated Itraconazole Metabolism

Itraconazole is both a substrate and a potent inhibitor of CYP3A4, and its metabolism to hydroxyitraconazole is highly stereoselective: only (2R,4S)-ITZ stereoisomers are metabolized by CYP3A4, while (2S,4R) isomers are not [3]. In DDI studies where accurate quantification of hydroxyitraconazole formation is used as a CYP3A4 activity probe, the use of (2R,4S)-Hydroxy Itraconazole-d8 as internal standard ensures that the IS mirrors the stereochemistry of the enzyme-generated metabolite, avoiding quantification artifacts that could arise from mixed-diastereomer deuterated products . The +8 Da mass separation also reduces cross-talk risk in multiplexed assays that simultaneously monitor multiple azole antifungals and their metabolites.

High-Throughput Antifungal TDM in Hospital Clinical Chemistry Laboratories Using Multiplexed UPLC-MS/MS

Hospital laboratories increasingly deploy multiplexed UPLC-MS/MS methods capable of quantifying 5–8 antifungal agents and metabolites in a single 4–7 minute run to support TDM for invasive fungal infection patients [5] [7]. These methods require a panel of matched deuterated internal standards for each analyte. (2R,4S)-Hydroxy Itraconazole-d8 fills the hydroxyitraconazole IS position in such panels; its multi-vendor availability and competitive pricing (~$136/mg at 5 mg scale from SynInnova) support sustainable procurement for high-volume clinical testing, while its +8 Da mass shift provides unambiguous MRM channel assignment even in complex multiplexed acquisition methods where multiple isotopologues are monitored simultaneously.

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